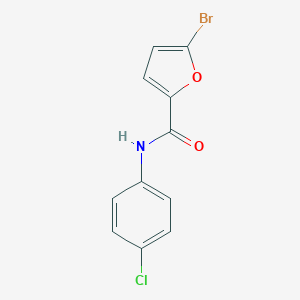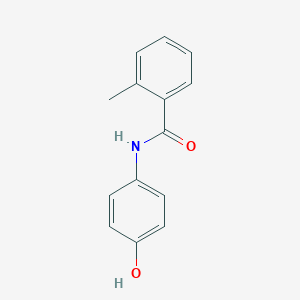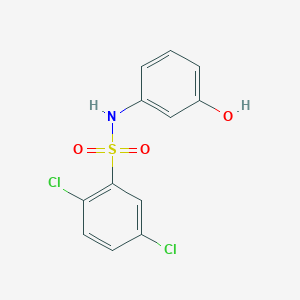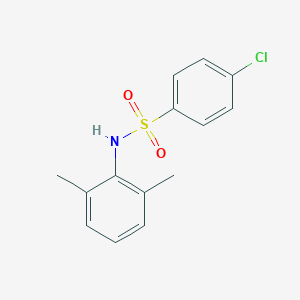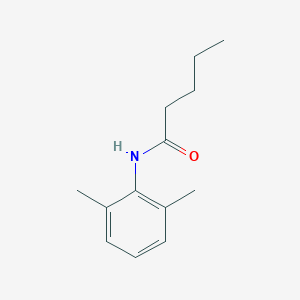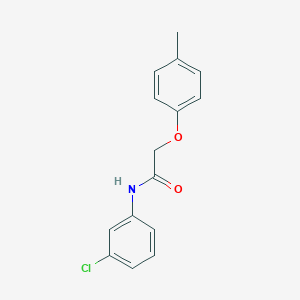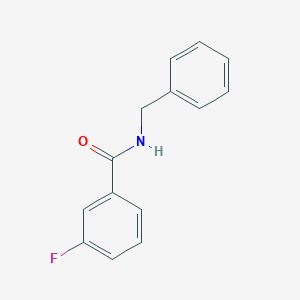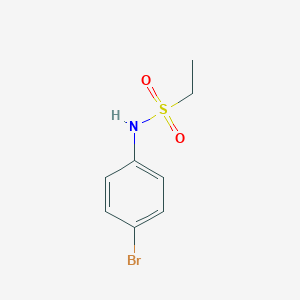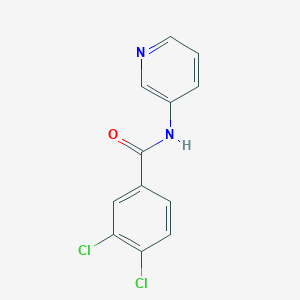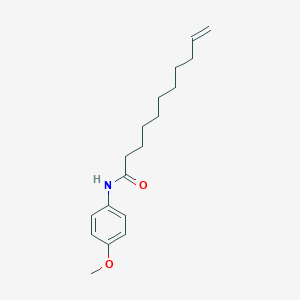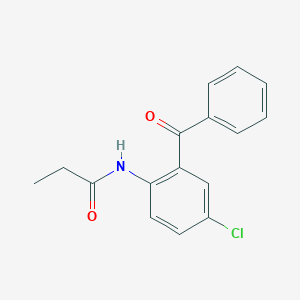
N-(2-Benzoyl-4-chlorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Benzoyl-4-chlorophenyl)propanamide, also known as BCP, is a chemical compound that has been widely studied for its potential applications in scientific research. BCP is a member of the class of compounds known as benzamides, which have been shown to have a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Wissenschaftliche Forschungsanwendungen
N-(2-Benzoyl-4-chlorophenyl)propanamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to have antitumor effects by inhibiting the growth and proliferation of cancer cells. In neuroscience, N-(2-Benzoyl-4-chlorophenyl)propanamide has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)propanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, proliferation, and inflammation. N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory molecules.
Biochemische Und Physiologische Effekte
N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor effects. N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, and to inhibit the activity of enzymes involved in the production of pro-inflammatory molecules. N-(2-Benzoyl-4-chlorophenyl)propanamide has also been shown to have analgesic effects by reducing pain sensitivity in animal models. In addition, N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to have antitumor effects by inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-Benzoyl-4-chlorophenyl)propanamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. In addition, N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to have a range of biological activities, making it a versatile tool for studying various biological processes. However, one limitation of using N-(2-Benzoyl-4-chlorophenyl)propanamide in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers and study subjects.
Zukünftige Richtungen
There are several future directions for research on N-(2-Benzoyl-4-chlorophenyl)propanamide. One area of interest is the development of N-(2-Benzoyl-4-chlorophenyl)propanamide derivatives with improved biological activities and reduced toxicity. Another area of interest is the study of N-(2-Benzoyl-4-chlorophenyl)propanamide's potential as a treatment for various diseases, including neurodegenerative diseases and cancer. Finally, further research is needed to fully understand the mechanism of action of N-(2-Benzoyl-4-chlorophenyl)propanamide and its potential as a tool for studying various biological processes.
Conclusion:
In conclusion, N-(2-Benzoyl-4-chlorophenyl)propanamide, or N-(2-Benzoyl-4-chlorophenyl)propanamide, is a chemical compound with a range of potential applications in scientific research. N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to have anti-inflammatory, analgesic, and antitumor effects, and has been studied for its potential as a treatment for various diseases. While N-(2-Benzoyl-4-chlorophenyl)propanamide has several advantages as a tool for studying biological processes, its potential toxicity must be carefully monitored. Further research is needed to fully understand the mechanism of action of N-(2-Benzoyl-4-chlorophenyl)propanamide and its potential as a tool for scientific research.
Synthesemethoden
The synthesis of N-(2-Benzoyl-4-chlorophenyl)propanamide involves the reaction of 4-chlorobenzoyl chloride with 2-amino-3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction results in the formation of N-(2-Benzoyl-4-chlorophenyl)propanamide as a white crystalline solid with a melting point of 148-150°C.
Eigenschaften
CAS-Nummer |
14018-22-5 |
|---|---|
Produktname |
N-(2-Benzoyl-4-chlorophenyl)propanamide |
Molekularformel |
C16H14ClNO2 |
Molekulargewicht |
287.74 g/mol |
IUPAC-Name |
N-(2-benzoyl-4-chlorophenyl)propanamide |
InChI |
InChI=1S/C16H14ClNO2/c1-2-15(19)18-14-9-8-12(17)10-13(14)16(20)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,18,19) |
InChI-Schlüssel |
LHRZRGGLGJJCEK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



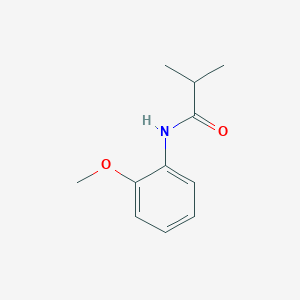
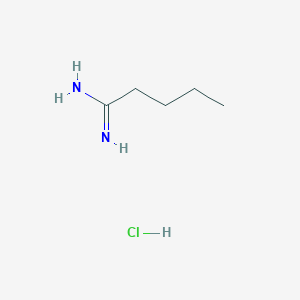
![tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate](/img/structure/B185133.png)
